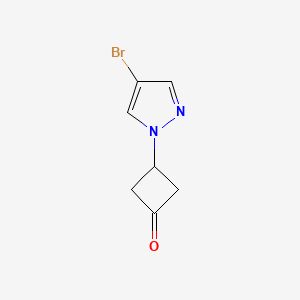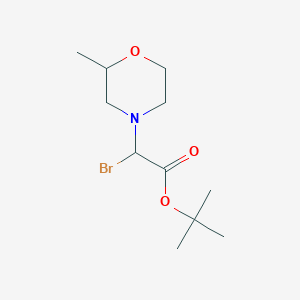
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a morpholine ring with a methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- tert-Butyl bromoacetate
- 2-Methylmorpholine
-
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
-
Procedure:
- Dissolve tert-butyl bromoacetate in the solvent.
- Add 2-methylmorpholine to the solution.
- Stir the reaction mixture at the specified temperature for the required time.
- Isolate the product by standard workup procedures, such as extraction and purification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
- The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium alkoxide
- Major products: Corresponding substituted acetates
-
Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Common reagents: Aqueous acid or base
- Major products: 2-bromo-2-(2-methylmorpholino)acetic acid
-
Reduction:
- The compound can be reduced to remove the bromine atom.
- Common reagents: Lithium aluminum hydride (LiAlH4)
- Major products: tert-Butyl 2-(2-methylmorpholino)acetate
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl bromoacetate
- tert-Butyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropane
Comparison:
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring. Used as an alkylating agent in organic synthesis.
tert-Butyl 2-bromo-2-methylpropionate: Contains a similar tert-butyl ester group but with a different substitution pattern. Used in polymer chemistry and as an intermediate in organic synthesis.
2-Bromo-2-methylpropane: A simpler compound with a tert-butyl group and a bromine atom. Used as a standard reagent in synthetic organic chemistry.
Uniqueness: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate is unique due to the presence of the morpholine ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-2-(2-methylmorpholin-4-yl)acetate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-13(5-6-15-8)9(12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
OYKKUESTKPMYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)C(C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



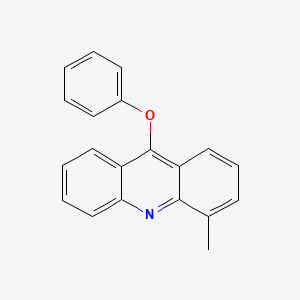

![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
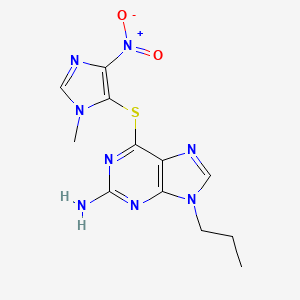
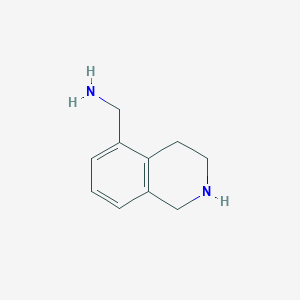
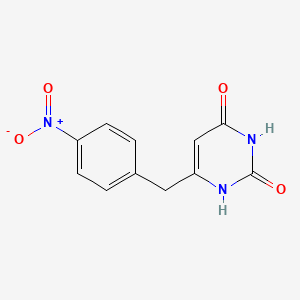

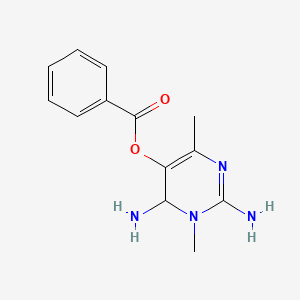

![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
